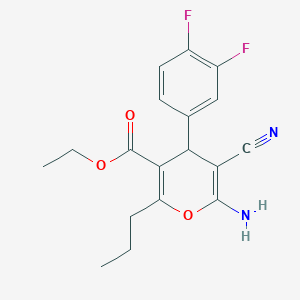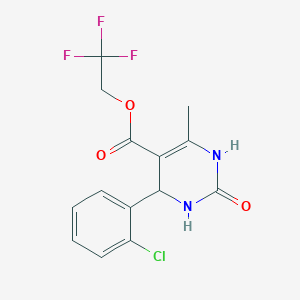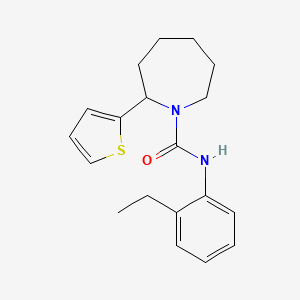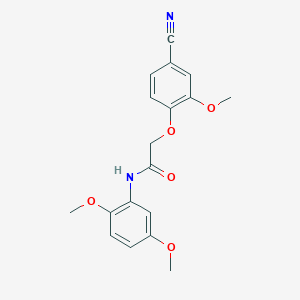
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide: is an organic compound that features a quinoline ring system attached to a sulfanylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide typically involves the reaction of 3-hydroxyaniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfanylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups may play a role in binding to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-hydroxyphenyl)thiourea
- N-(4-hydroxyphenyl)acetamide
- 2-quinolin-2-ylsulfanylacetamide
Uniqueness
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a quinoline ring and a sulfanylacetamide moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the quinoline ring may enhance its ability to interact with biological targets, while the sulfanylacetamide moiety may confer additional reactivity.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14-6-3-5-13(10-14)18-16(21)11-22-17-9-8-12-4-1-2-7-15(12)19-17/h1-10,20H,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEWZFVDXCSGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)

![N-(furan-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)

![N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
